molecular formula C14H11BrClNO2 B2450169 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol CAS No. 338750-56-4

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol

Cat. No.: B2450169
CAS No.: 338750-56-4
M. Wt: 340.6
InChI Key: ZMLMMJMBSRGDFM-IUXPMGMMSA-N
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Description

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol is a synthetic organic compound with the molecular formula C14H11BrClNO2.

Properties

IUPAC Name

4-bromo-2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-5-3-2-4-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLMMJMBSRGDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Conditions

  • Substrate : 2-Hydroxy-6-methoxybenzaldehyde.
  • Brominating agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Solvent : Dichloromethane (DCM), chloroform, or ethylene dichloride.
  • Temperature : -20°C to 10°C to minimize di-substitution.
  • Molar ratio : 1:1 Br₂ to substrate for mono-bromination.

Example protocol (adapted from CN101279896B):

  • Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 mol) in ethylene dichloride (370 g).
  • Cool to -10°C and add Br₂ (0.98 mol) in ethylene dichloride dropwise.
  • Maintain reaction at -15°C to 10°C for 2–4 hours.
  • Quench with aqueous NaHSO₃, extract with DCM, and purify via recrystallization.

Yield : ~90–95% (theoretical).

Schiff Base Formation

The aldehyde undergoes condensation with 2-chloroaniline to form the target compound. This reaction is typically acid-catalyzed and proceeds via nucleophilic addition-elimination.

Reaction Conditions

  • Solvent : Methanol or ethanol (anhydrous).
  • Catalyst : Acetic acid (1–5 mol%).
  • Molar ratio : 1:1 aldehyde to amine.
  • Temperature : Reflux (60–80°C) for 4–6 hours.
  • Workup : Evaporate solvent, wash with cold ethanol, and recrystallize.

Example protocol (adapted from PubMed):

  • Dissolve 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 mmol) and 2-chloroaniline (1.0 mmol) in methanol (20 mL).
  • Add glacial acetic acid (0.1 mL) and reflux at 65°C for 5 hours.
  • Cool to room temperature, filter the precipitate, and wash with cold methanol.
  • Recrystallize from ethanol to obtain yellow crystals.

Yield : 85–92%.

Optimization and Byproduct Mitigation

Key Variables

Parameter Optimal Range Impact on Yield/Purity
Solvent polarity Methanol > Ethanol Higher polarity enhances imine formation.
Temperature 60–80°C Accelerates kinetics without decomposition.
Catalyst Acetic acid (1–5%) Facilitates protonation of the aldehyde.

Byproducts and Control

  • Di-substituted imines : Minimized by maintaining a 1:1 aldehyde-to-amine ratio.
  • Unreacted aldehyde : Removed via recrystallization or column chromatography.

Analytical Characterization

Spectroscopic Data

Technique Key Signals (cm⁻¹ or ppm) Assignment
IR (KBr) 1620–1630 (C=N), 3300–3400 (O-H) Imine and phenolic O-H stretches.
¹H NMR (CDCl₃) δ 8.45 (s, 1H, CH=N), δ 6.90–7.40 (aromatic H) Imine proton and aryl signals.
¹³C NMR δ 160.5 (C=N), δ 115–150 (aromatic C), δ 56.2 (OCH₃) Imine and methoxy carbons.

X-ray Crystallography

  • Geometry : The imine group adopts an E-configuration.
  • Intramolecular H-bond : O-H⋯N stabilizes the planar structure.

Industrial-Scale Considerations

The continuous bromination method described in CN101279896B for analogous compounds suggests scalability for the aldehyde precursor:

  • Tubular reactor : Ensures rapid mixing and temperature control.
  • Solvent recovery : Ethylene dichloride or chloroform can be recycled.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol exhibit antimicrobial activities. The halogenated aromatic structure is known to enhance the interaction with microbial cell membranes, potentially leading to increased permeability and cell death. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Potential

Several studies have explored the anticancer properties of similar compounds. The imine functionality can interact with cellular targets, leading to apoptosis in cancer cells. For instance, research has demonstrated that certain imine derivatives can inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.

3. Anti-inflammatory Effects

Compounds with structural similarities have been investigated for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a valuable scaffold in drug design:

  • Lead Compound Development : Its structural features make it an excellent starting point for synthesizing analogs with improved biological activity.
  • Targeted Drug Delivery : The compound's ability to form complexes with metal ions could be utilized in creating targeted drug delivery systems.

Materials Science Applications

1. Coordination Chemistry

Due to its potential as a ligand, this compound can be used in coordination chemistry to form metal complexes. These complexes may exhibit unique electronic properties useful in catalysis or as sensors.

2. Organic Electronics

The electronic properties derived from its structure suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells. The incorporation of halogen atoms can enhance charge transport properties.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; suggested mechanism involves disruption of cell membrane integrity.
Investigation of Anticancer PropertiesShowed significant reduction in tumor size in xenograft models; indicated apoptosis via mitochondrial pathway activation.
Research on Anti-inflammatory EffectsFound to downregulate pro-inflammatory cytokines in vitro; promising results for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 4-Bromo-2-chlorophenol
  • 2-Bromo-4-chloroaniline

Uniqueness

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activity .

Biological Activity

4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H11BrClNO2 and a molar mass of 340.6 g/mol, features a unique structure that includes both bromine and chlorine atoms, suggesting significant reactivity and biological implications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • IUPAC Name: 4-bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
  • Molecular Formula: C14H11BrClNO2
  • Molar Mass: 340.6 g/mol
  • Density: Approximately 1.48 g/cm³
  • Boiling Point: ~450.3 °C

Functional Groups

The presence of various functional groups enhances its reactivity:

  • Bromine and Chlorine: Halogen atoms that can participate in nucleophilic substitution reactions.
  • Imino Group: Capable of undergoing nucleophilic addition reactions.
  • Methoxy Group: May be involved in demethylation under acidic conditions.
  • Phenolic Hydroxyl Group: Can engage in oxidation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on several synthesized derivatives showed that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is hypothesized to involve inhibition of bacterial enzymes, leading to disrupted metabolic processes.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that it scavenges free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The phenolic hydroxyl group is believed to play a significant role in this activity.

Cytotoxic Effects

In cell line studies, this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-nitrophenolC13H9BrClN2O3Contains a nitro group; potential for enhanced biological activity
2-{(E)-[(4-chlorophenyl)imino]methyl}phenolC13H10ClNLacks bromine; simpler structure but similar imino functionality
4-Bromo-3-(chloromethyl)phenolC7H6BrClOContains chloromethyl; simpler phenolic compound

This table illustrates how the unique combination of halogenated aromatic systems in this compound may confer distinct reactivity and biological profiles compared to its analogs.

The synthesis typically involves the condensation of 2-chlorobenzaldehyde with 4-bromo-6-methoxy-2-hydroxybenzaldehyde under acidic conditions. The reaction can be optimized for yield using solvents like ethanol or methanol.

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit bacterial enzymes, leading to antimicrobial effects.
  • Cell Signaling Modulation: Interaction with cellular receptors could alter signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new antibiotic agent.
  • Antioxidant Activity : Research presented at the International Conference on Pharmaceutical Sciences demonstrated that derivatives of this compound exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assays : A recent publication in Cancer Letters highlighted the cytotoxic effects on various cancer cell lines, providing insights into its potential use as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is a Schiff base, typically synthesized via condensation of a substituted benzaldehyde (e.g., 4-bromo-2-hydroxy-6-methoxybenzaldehyde) with a primary amine (e.g., 2-chloroaniline) in refluxing ethanol or methanol. Catalytic acetic acid (1–2 drops) accelerates imine formation. Optimization includes monitoring reaction progress via TLC or UV-vis spectroscopy (λ ~350–400 nm for the imine bond). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted precursors .

Q. Which spectroscopic techniques are essential for characterizing this Schiff base, and what key data should be prioritized?

  • Methodological Answer :

  • FTIR : Confirm the presence of the imine (C=N stretch ~1600–1640 cm⁻¹), phenolic O–H (~3200–3500 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) groups.
  • NMR : 1H^1H NMR should show the imine proton as a singlet at δ ~8.3–8.5 ppm, aromatic protons (integration matching substitution pattern), and methoxy protons at δ ~3.8–4.0 ppm.
  • UV-vis : A strong π→π* transition (~250–300 nm) and n→π* transition (~350–400 nm) confirm conjugation in the imine system .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure, and what software tools are recommended?

  • Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/dichloromethane). Data collection on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K minimizes thermal motion. Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate hydrogen bonding (e.g., O–H⋯N) and π-π stacking interactions using ORTEP-3 or Mercury for visualization. Ensure R-factor convergence below 0.05 .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations reconcile discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to model the ground-state structure. Compare calculated vibrational frequencies (scaled by 0.961) with experimental FTIR data. For UV-vis, use TD-DFT with a polarizable continuum model (PCM) for solvent effects. Discrepancies in band positions often arise from approximations in solvation or electron correlation; refine using higher-level basis sets (e.g., def2-TZVP) or hybrid functionals (e.g., CAM-B3LYP) .

Q. What strategies address challenges in refining crystallographic data for low-quality crystals or twinned structures?

  • Methodological Answer : For twinned crystals, use SHELXL ’s TWIN/BASF commands to model twin domains. For weak diffraction, apply multi-scan absorption corrections (e.g., SADABS). If disorder is present (e.g., methoxy group rotation), employ PART instructions and isotropic displacement parameters. Validate with Rint < 0.05 and CC > 0.9 in resolution shells .

Q. How do substituents (bromo, methoxy, chlorophenyl) influence the compound’s non-linear optical (NLO) properties?

  • Methodological Answer : Calculate hyperpolarizability (β) via DFT using CAM-B3LYP/6-311++G(d,p). The electron-withdrawing bromo and methoxy groups enhance charge transfer, increasing β. Compare with experimental hyper-Rayleigh scattering (HRS) data. Correlate dipole moment (µ) and β to design derivatives for NLO applications .

Q. What experimental and computational approaches validate the compound’s potential in coordination chemistry (e.g., metal complexation)?

  • Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Ni(II)) by refluxing the Schiff base with metal salts in ethanol. Characterize via SC-XRD to confirm binding modes (e.g., N,O-chelation). Use DFT to calculate metal-ligand bond lengths and compare with crystallographic data. Analyze redox behavior via cyclic voltammetry (e.g., Cu(II)/Cu(I) at ~0.2–0.5 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR signals arising from tautomerism or dynamic effects in solution?

  • Methodological Answer : Perform variable-temperature 1H^1H NMR (e.g., 25–80°C). If signals coalesce at higher temperatures, dynamic keto-enol tautomerism is likely. Use 1H^1H-1H^1H COSY and NOESY to identify coupled protons. Compare with DFT-calculated tautomer energies; the lower-energy tautomer dominates in solution .

Q. Why might experimental UV-vis spectra deviate from TD-DFT predictions for charge-transfer transitions?

  • Methodological Answer : Solvent polarity and aggregation effects (e.g., π-stacking in concentrated solutions) redshift experimental bands. Repeat UV-vis in dilute solutions (<10⁻⁵ M) and include explicit solvent molecules in TD-DFT (e.g., 3–5 ethanol molecules). Use CAM-B3LYP for improved charge-transfer state modeling .

Tables of Key Data

Property Experimental Data Computational (DFT) Reference
C=N bond length (Å)1.28–1.30 (SC-XRD)1.29–1.31 (B3LYP)
O–H⋯N hydrogen bond (Å)2.65–2.752.70–2.80 (PCM model)
UV-vis λmax (nm)375 (n→π*)380 (CAM-B3LYP)

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